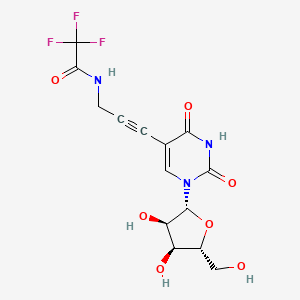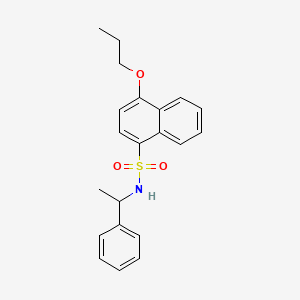
N-(1-phenylethyl)-4-propoxynaphthalene-1-sulfonamide
Overview
Description
N-(1-phenylethyl)-4-propoxynaphthalene-1-sulfonamide, also known as PPNAS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. PPNAS has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-4-propoxynaphthalene-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of ion channels and modulation of G protein-coupled receptors. This compound has been shown to bind to the TRPV1 ion channel and prevent its activation by capsaicin, a compound that causes pain and inflammation. This compound has also been shown to modulate the activity of G protein-coupled receptors by binding to their allosteric sites and altering their conformation.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including the inhibition of ion channels, modulation of G protein-coupled receptors, and the induction of apoptosis in cancer cells. This compound has been shown to be a potent inhibitor of the TRPV1 ion channel, which is involved in pain sensation and inflammation. This compound has also been shown to modulate the activity of G protein-coupled receptors, which are involved in a wide range of physiological processes. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
N-(1-phenylethyl)-4-propoxynaphthalene-1-sulfonamide has several advantages for use in lab experiments, including its potency and selectivity for ion channels and G protein-coupled receptors. This compound has also been shown to be relatively stable and easy to synthesize. However, this compound does have some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(1-phenylethyl)-4-propoxynaphthalene-1-sulfonamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications, and the elucidation of its mechanism of action. Additionally, this compound could be used as a tool for investigating the role of ion channels and G protein-coupled receptors in various biological processes.
Scientific Research Applications
N-(1-phenylethyl)-4-propoxynaphthalene-1-sulfonamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and other biological processes. This compound has been shown to be a potent inhibitor of the TRPV1 ion channel, which is involved in pain sensation and inflammation. This compound has also been shown to modulate the activity of G protein-coupled receptors, which are involved in a wide range of physiological processes.
properties
IUPAC Name |
N-(1-phenylethyl)-4-propoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-3-15-25-20-13-14-21(19-12-8-7-11-18(19)20)26(23,24)22-16(2)17-9-5-4-6-10-17/h4-14,16,22H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJOBXRDXWZTSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




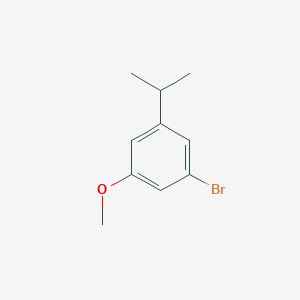
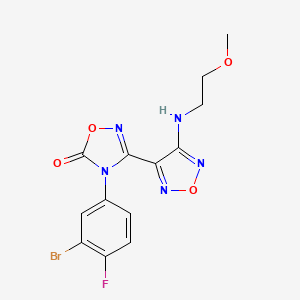

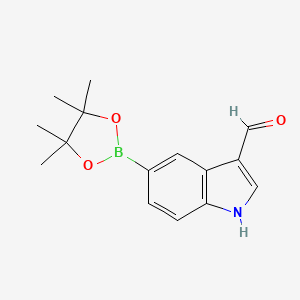

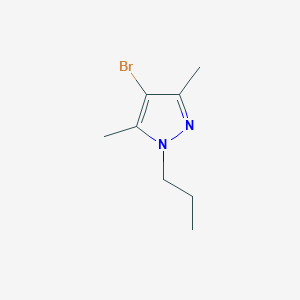
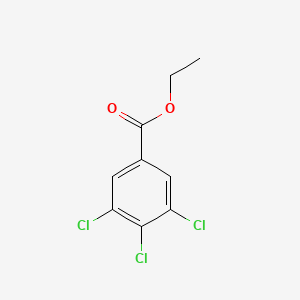
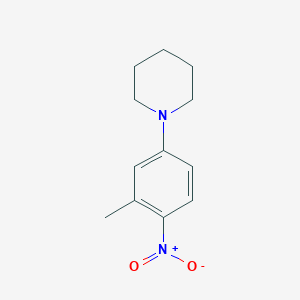


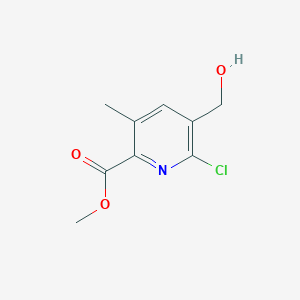
![N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B3221167.png)
